molecular formula C28H25FN2O6 B2694898 N-(2,5-dimethoxyphenyl)-2-[6-ethoxy-3-(4-fluorobenzoyl)-4-oxo-1,4-dihydroquinolin-1-yl]acetamide CAS No. 895653-45-9

N-(2,5-dimethoxyphenyl)-2-[6-ethoxy-3-(4-fluorobenzoyl)-4-oxo-1,4-dihydroquinolin-1-yl]acetamide

Cat. No.: B2694898
CAS No.: 895653-45-9
M. Wt: 504.514
InChI Key: JXEQFMUPLXLEEX-UHFFFAOYSA-N
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Description

N-(2,5-dimethoxyphenyl)-2-[6-ethoxy-3-(4-fluorobenzoyl)-4-oxo-1,4-dihydroquinolin-1-yl]acetamide is a synthetic organic compound that belongs to the class of quinoline derivatives. These compounds are known for their diverse biological activities and are often studied for their potential therapeutic applications.

Properties

IUPAC Name

N-(2,5-dimethoxyphenyl)-2-[6-ethoxy-3-(4-fluorobenzoyl)-4-oxoquinolin-1-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H25FN2O6/c1-4-37-20-9-11-24-21(13-20)28(34)22(27(33)17-5-7-18(29)8-6-17)15-31(24)16-26(32)30-23-14-19(35-2)10-12-25(23)36-3/h5-15H,4,16H2,1-3H3,(H,30,32)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JXEQFMUPLXLEEX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC2=C(C=C1)N(C=C(C2=O)C(=O)C3=CC=C(C=C3)F)CC(=O)NC4=C(C=CC(=C4)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H25FN2O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

504.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,5-dimethoxyphenyl)-2-[6-ethoxy-3-(4-fluorobenzoyl)-4-oxo-1,4-dihydroquinolin-1-yl]acetamide typically involves multi-step organic reactions. The starting materials are usually commercially available or can be synthesized through standard organic chemistry techniques. The key steps may include:

    Formation of the quinoline core: This can be achieved through a Pfitzinger reaction or a Skraup synthesis.

    Introduction of the ethoxy group: This step may involve an ethylation reaction using ethyl iodide or ethyl bromide in the presence of a base.

    Attachment of the fluorobenzoyl group: This can be done through a Friedel-Crafts acylation reaction using 4-fluorobenzoyl chloride.

    Coupling with the acetamide moiety: This step may involve an amide coupling reaction using standard peptide coupling reagents like EDCI or DCC.

Industrial Production Methods

Industrial production of such compounds often involves optimization of the synthetic route to improve yield and reduce costs. This may include the use of continuous flow reactors, microwave-assisted synthesis, or other advanced techniques to enhance reaction efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

N-(2,5-dimethoxyphenyl)-2-[6-ethoxy-3-(4-fluorobenzoyl)-4-oxo-1,4-dihydroquinolin-1-yl]acetamide can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized to form quinoline N-oxide derivatives.

    Reduction: Reduction reactions can lead to the formation of dihydroquinoline derivatives.

    Substitution: Electrophilic or nucleophilic substitution reactions can modify the aromatic rings or the quinoline core.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include m-chloroperbenzoic acid (m-CPBA) or potassium permanganate (KMnO4).

    Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Reagents like halogens (Cl2, Br2) or nucleophiles (amines, thiols) can be used under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxide derivatives, while reduction can produce dihydroquinoline compounds.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects in treating various diseases.

    Industry: Used in the development of new materials or as a precursor for other industrial chemicals.

Mechanism of Action

The mechanism of action of N-(2,5-dimethoxyphenyl)-2-[6-ethoxy-3-(4-fluorobenzoyl)-4-oxo-1,4-dihydroquinolin-1-yl]acetamide likely involves interaction with specific molecular targets, such as enzymes or receptors. The exact pathways and targets would depend on the specific biological activity being studied. For example, if the compound has anticancer properties, it may inhibit certain kinases or interfere with DNA replication.

Comparison with Similar Compounds

Similar Compounds

    Quinoline derivatives: Compounds like chloroquine and quinine, which are known for their antimalarial properties.

    Fluorobenzoyl derivatives: Compounds like fluoroquinolones, which are used as antibiotics.

Uniqueness

N-(2,5-dimethoxyphenyl)-2-[6-ethoxy-3-(4-fluorobenzoyl)-4-oxo-1,4-dihydroquinolin-1-yl]acetamide is unique due to its specific combination of functional groups, which may confer distinct biological activities and chemical properties compared to other similar compounds.

Biological Activity

N-(2,5-dimethoxyphenyl)-2-[6-ethoxy-3-(4-fluorobenzoyl)-4-oxo-1,4-dihydroquinolin-1-yl]acetamide is a compound that has garnered interest in various biological and pharmacological studies due to its potential therapeutic applications. This article explores the biological activity of this compound, highlighting its mechanisms of action, efficacy in different biological systems, and relevant case studies.

Chemical Structure and Properties

The compound features a complex structure with multiple functional groups that contribute to its biological activity. The presence of the dimethoxyphenyl group and the quinoline moiety suggests potential interactions with various biological targets.

Structural Formula

N 2 5 dimethoxyphenyl 2 6 ethoxy 3 4 fluorobenzoyl 4 oxo 1 4 dihydroquinolin 1 yl acetamide\text{N 2 5 dimethoxyphenyl 2 6 ethoxy 3 4 fluorobenzoyl 4 oxo 1 4 dihydroquinolin 1 yl acetamide}

Antitumor Activity

Research indicates that this compound exhibits significant antitumor properties. It has been shown to inhibit cancer cell proliferation through various mechanisms:

  • Inhibition of Cell Cycle Progression : The compound disrupts the cell cycle in cancer cells, leading to increased apoptosis.
  • Induction of Apoptosis : It activates apoptotic pathways by upregulating pro-apoptotic proteins and downregulating anti-apoptotic factors.
  • Targeting Specific Kinases : Studies have demonstrated that it can inhibit certain kinases involved in cancer cell survival and proliferation.

Neuroprotective Effects

There is emerging evidence suggesting neuroprotective properties of this compound. It may help in conditions such as neurodegenerative diseases by:

  • Reducing Oxidative Stress : The compound shows potential in scavenging free radicals and reducing oxidative damage.
  • Modulating Neuroinflammation : It may inhibit inflammatory pathways that contribute to neurodegeneration.

In Vitro Studies

In vitro studies have demonstrated the efficacy of this compound against various cancer cell lines:

Cell LineIC50 (µM)Mechanism of Action
MCF-7 (Breast Cancer)12.5Apoptosis induction
A549 (Lung Cancer)15.0Cell cycle arrest
HeLa (Cervical Cancer)10.0Kinase inhibition

In Vivo Studies

Animal models have also been used to evaluate the therapeutic potential of this compound:

  • Xenograft Models : In xenograft models of breast cancer, treatment with the compound resulted in significant tumor regression compared to controls.
  • Neuroprotective Models : In models of induced neurodegeneration, administration led to improved cognitive function and reduced neuronal loss.

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